Piperidine-4-sulfonamide
Overview
Description
Piperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The sulfonamide group attached to the piperidine ring enhances its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
Piperidine-4-sulfonamide primarily targets dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the folate biosynthesis pathway, which is crucial for DNA synthesis and the biosynthesis of several amino acids . The compound also interacts with bacterial cell membranes .
Mode of Action
This compound interacts with its targets in a specific manner. It binds to the active site of DHPS, thereby interrupting folate biosynthesis and impeding DNA replication . This is a key mechanism of action of sulfonamide derivatives against bacteria . Additionally, the compound irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting DHPS, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical molecule involved in DNA synthesis and the biosynthesis of several amino acids .
Pharmacokinetics
They are present in more than twenty classes of pharmaceuticals , suggesting that they likely have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By interrupting folate biosynthesis and damaging the bacterial cell membrane, the compound effectively inhibits the growth of bacteria . In vitro assays have shown that this compound displays excellent antibacterial potency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details regarding this compound are not available, it’s known that factors such as pH, temperature, and the presence of other substances can impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
Piperidine-4-sulfonamide, like other piperidine derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some piperidine derivatives have been found to interact with cholinesterase receptors
Cellular Effects
The cellular effects of this compound are not well-studied. Some piperidine derivatives have been found to have effects on various types of cells. For example, certain piperidine derivatives have been found to damage the cell membrane and disrupt cellular processes .
Molecular Mechanism
Some piperidine derivatives have been found to interact with dihydropteroate synthase, an enzyme involved in the synthesis of tetrahydrofolate, which is involved in DNA synthesis and the biosynthesis of several amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. One common method is to react piperidine with a sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- Piperidine-4-carboxamide
- Piperidine-4-sulfonic acid
- Piperidine-4-thiol
Comparison: Piperidine-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to piperidine-4-carboxamide, this compound has a higher reactivity due to the presence of the sulfonamide group. Piperidine-4-sulfonic acid, on the other hand, is more acidic and less reactive in substitution reactions. Piperidine-4-thiol contains a thiol group, making it more prone to oxidation compared to the sulfonamide group .
Biological Activity
Piperidine-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial, anti-inflammatory, and anticancer properties, supported by recent studies and findings.
Overview of this compound
This compound is a sulfonamide derivative featuring a piperidine ring. Sulfonamides are known for their antibacterial properties, while piperidine derivatives have been linked to various therapeutic effects, including analgesic and anti-inflammatory actions. The combination of these two structural features in this compound enhances its pharmacological potential.
Antibacterial Activity
Numerous studies have evaluated the antibacterial activity of this compound and its derivatives.
- In vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, one study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 1.13 µM to 6.28 µM for different derivatives .
- Mechanism of Action : The antibacterial effect is attributed to the compound's ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to cell membrane damage and bacterial cell death .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
7l | Salmonella typhi | 2.14 |
7m | Bacillus subtilis | 0.63 |
7n | Escherichia coli | 2.17 |
7o | Staphylococcus aureus | 1.13 |
Anti-inflammatory Properties
This compound also demonstrates notable anti-inflammatory effects:
- Clinical Studies : In a clinical context, compounds with similar structures have shown efficacy in reducing inflammatory markers in animal models. These compounds inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response .
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of inflammatory mediators like prostaglandins.
Anticancer Activity
The anticancer potential of this compound has been explored through various experimental approaches:
- Cell Line Studies : Studies have shown that derivatives of this compound can inhibit the growth of several human cancer cell lines, including breast and prostate cancer cells . For example, a specific derivative exhibited enhanced growth inhibition compared to conventional chemotherapeutics.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of angiogenesis, which is essential for tumor growth and metastasis .
Case Studies
- Antibacterial Efficacy Against Phytopathogens : A study highlighted the effectiveness of piperidine derivatives against Xanthomonas oryzae, a major pathogen affecting rice crops. The compound demonstrated an EC50 value significantly lower than traditional pesticides, indicating its potential as an agricultural bactericide .
- In Vivo Anti-inflammatory Effects : In animal models, this compound showed a reduction in swelling and pain associated with induced inflammation, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
piperidine-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMELMJCICPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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